molecular formula C14H13N3O B2621609 N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide CAS No. 2305489-26-1

N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide

Cat. No. B2621609
CAS RN: 2305489-26-1
M. Wt: 239.278
InChI Key: WQOUCVHPJWGWMM-UHFFFAOYSA-N
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Description

N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPE belongs to a class of compounds called pyrimidine derivatives, which have been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, indicating its potential as an anti-cancer agent. It has also been found to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. In addition, this compound has been shown to possess antiviral activity against several viruses, including HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, its limited solubility in water and other polar solvents can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of interest is the exploration of this compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide involves the reaction of 4-methyl-2-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization of the resulting intermediate. The final step involves the reaction of the cyclized product with acryloyl chloride to yield this compound.

Scientific Research Applications

N-[4-(4-Methylpyrimidin-2-yl)phenyl]prop-2-enamide has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Its potential as a therapeutic agent has been explored in several studies, with promising results.

properties

IUPAC Name

N-[4-(4-methylpyrimidin-2-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-3-13(18)17-12-6-4-11(5-7-12)14-15-9-8-10(2)16-14/h3-9H,1H2,2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOUCVHPJWGWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2=CC=C(C=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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